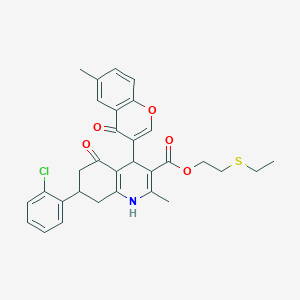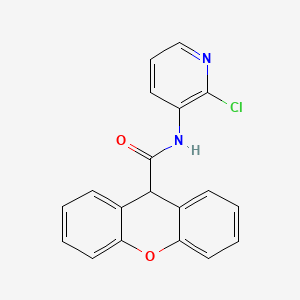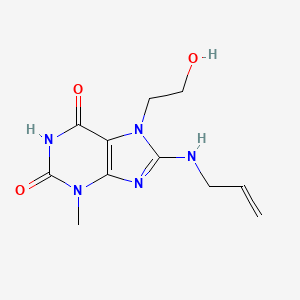![molecular formula C15H21N3O2 B11602861 (2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide](/img/structure/B11602861.png)
(2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[2-(PIPERIDIN-1-YL)ETHYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group, a phenyl ring, and a piperidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[2-(PIPERIDIN-1-YL)ETHYL]ACETAMIDE typically involves the following steps:
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of an appropriate precursor with hydroxylamine under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Incorporation of the Piperidine Moiety: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[2-(PIPERIDIN-1-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The phenyl ring and piperidine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can yield amine derivatives.
Scientific Research Applications
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[2-(PIPERIDIN-1-YL)ETHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxyimino and piperidine groups on biological systems.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[2-(PIPERIDIN-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the phenyl ring and piperidine moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE: Similar structure but with a morpholine ring instead of a piperidine ring.
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[2-(PYRROLIDIN-1-YL)ETHYL]ACETAMIDE: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[2-(PIPERIDIN-1-YL)ETHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, may enhance its interaction with certain biological targets compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C15H21N3O2/c19-15(14(17-20)13-7-3-1-4-8-13)16-9-12-18-10-5-2-6-11-18/h1,3-4,7-8,20H,2,5-6,9-12H2,(H,16,19)/b17-14- |
InChI Key |
WEEKIZSFCZYNOF-VKAVYKQESA-N |
Isomeric SMILES |
C1CCN(CC1)CCNC(=O)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11602809.png)
![(5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602811.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11602819.png)
![isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602826.png)
![3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11602830.png)
![4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11602837.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B11602842.png)
![2-(4-Bromophenyl)-5-(3-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602843.png)
![Ethyl 5-(3,5-dichloro-2-methoxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B11602847.png)
![2-{3-[2-(4-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11602849.png)

![5-benzylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11602855.png)
